1-{[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide
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Overview
Description
1-{[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide, commonly known as MP-10, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of MP-10 involves its binding to the serotonin transporter (SERT) and the dopamine transporter (DAT) in the brain. MP-10 acts as a selective serotonin reuptake inhibitor (SSRI) and a dopamine reuptake inhibitor (DRI), which leads to an increase in the levels of serotonin and dopamine in the synaptic cleft. This results in an enhancement of neurotransmission and an improvement in mood and cognitive function.
Biochemical and Physiological Effects
MP-10 has been shown to have various biochemical and physiological effects, including an increase in the levels of serotonin and dopamine in the brain, an improvement in mood and cognitive function, and a reduction in inflammation and oxidative stress. MP-10 has also been found to have neuroprotective effects, which may be due to its ability to increase the levels of brain-derived neurotrophic factor (BDNF) and activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MP-10 in lab experiments is its high selectivity and potency for the serotonin and dopamine transporters. This allows for precise modulation of neurotransmission and a better understanding of the underlying mechanisms of action. However, one of the limitations of using MP-10 is its potential toxicity and side effects, which may affect the validity of the results obtained from lab experiments.
Future Directions
There are several future directions for research on MP-10, including the development of more potent and selective analogs, the investigation of its potential use in the treatment of other neurological and psychiatric disorders, and the exploration of its anti-cancer properties. Additionally, further studies are needed to elucidate the long-term effects and safety profile of MP-10, as well as its interactions with other drugs and medications.
Conclusion
In conclusion, MP-10 is a novel compound with potential therapeutic applications in various fields of medicine. Its mechanism of action involves its binding to the serotonin and dopamine transporters, leading to an enhancement of neurotransmission and an improvement in mood and cognitive function. While there are advantages to using MP-10 in lab experiments, there are also limitations due to its potential toxicity and side effects. Further research is needed to fully understand the potential of MP-10 and its future applications in medicine.
Synthesis Methods
The synthesis of MP-10 involves the reaction of 1-piperazineacetic acid with 1-(2-methoxyphenyl)piperazine to form 1-{[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is purified using column chromatography to obtain pure MP-10.
Scientific Research Applications
MP-10 has been studied extensively for its potential therapeutic applications in various fields of medicine, including psychiatry, neurology, and oncology. In psychiatry, MP-10 has shown promising results as a treatment for depression and anxiety disorders. In neurology, MP-10 has been investigated for its neuroprotective effects and potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In oncology, MP-10 has been studied for its anti-cancer properties and potential use in chemotherapy.
properties
IUPAC Name |
1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]acetyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3/c1-26-17-5-3-2-4-16(17)22-12-10-21(11-13-22)14-18(24)23-8-6-15(7-9-23)19(20)25/h2-5,15H,6-14H2,1H3,(H2,20,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COXUJPFAYQHJKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=O)N3CCC(CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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